N-[4-(butan-2-yl)phenyl]-2-[(4-chlorophenyl)sulfanyl]acetamide
Overview
Description
This compound is a type of acetamide, which is an organic compound that consists of an acetyl group (CH3C=O) linked to nitrogen . Acetamides are a class of chemicals that are used in various industries and have diverse biological activities .
Molecular Structure Analysis
The molecular structure of this compound would likely consist of a central acetamide group, with a butan-2-yl group attached to one phenyl ring and a chlorophenyl group attached to the other . The exact structure would need to be confirmed through spectroanalytical data such as NMR and IR .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific structure and the conditions under which it is used. Acetamides can undergo various reactions, including hydrolysis, reduction, and reactions with Grignard reagents .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. In general, acetamides are solid at room temperature and have relatively high boiling points .Scientific Research Applications
Spectroscopic Characterization and Computational Analysis
- Vibrational Spectroscopic Signatures and Computational Approach : The compound has been characterized for its vibrational signatures using Raman and Fourier transform infrared spectroscopy. This was complemented by ab initio calculations, employing density functional theory (DFT) models. The study also delved into stereo-electronic interactions and intermolecular contacts within the crystal structure (Mary, Jenepha et al., 2022).
Chemical Synthesis and Characterization
- Synthesis and Structural Analysis : The compound has been synthesized and characterized using various spectroscopic techniques, including Infra-Red (IR), Nuclear Magnetic Resonance (NMR), and UV–visible spectra. Its crystal structure and conformational properties were examined, providing insights into its molecular geometry and hydrogen bonding models (Lahtinen, Kudva et al., 2014).
Anticancer Potential
- In Vitro Anticancer Evaluation : The compound has shown potential anticancer activity. It was evaluated against various cancer cell lines, demonstrating its efficacy in inhibiting specific types of cancer cells, suggesting its utility as a lead compound for further anticancer studies (Zyabrev, Demydchuk et al., 2022).
Antibacterial and Antifungal Studies
- Evaluation as Antimicrobial Agents : Different derivatives of the compound have been explored for their antibacterial and antifungal activities. These studies have helped in understanding the compound's efficacy against various bacterial and fungal strains, contributing to the field of antimicrobial research (Baviskar, Khadabadi et al., 2013).
Molecular Docking and Drug Likeness
- Molecular Docking and Pharmacokinetic Analysis : The compound has been subjected to in-silico docking and pharmacokinetic analysis, providing insights into its absorption, distribution, metabolism, excretion, and toxicity. This has implications for its potential as an antiviral agent, particularly against COVID-19 (Mary, Siddique et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(4-butan-2-ylphenyl)-2-(4-chlorophenyl)sulfanylacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNOS/c1-3-13(2)14-4-8-16(9-5-14)20-18(21)12-22-17-10-6-15(19)7-11-17/h4-11,13H,3,12H2,1-2H3,(H,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGFYWKFTWCFKRY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)CSC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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